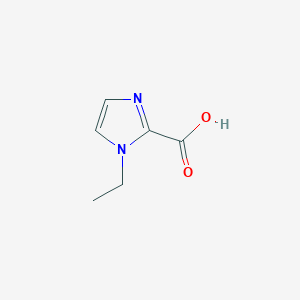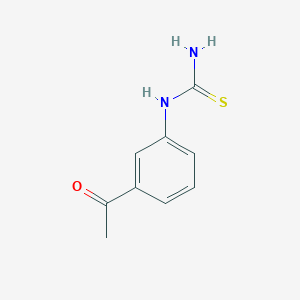
1-(3-Acetylphenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as isothiocyanates, has been reported. A method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate .Scientific Research Applications
1. Synthesis of Isoindoloquinoline Derivatives
- Application Summary : The compound is used in the synthesis of isoindoloquinoline derivatives, which are a family of organic compounds with potential biological properties .
- Methods of Application : The compound is synthesized by a Claisen–Smichdt-type condensation reaction .
- Results : The reaction yielded a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative in 75% yield .
2. Antimicrobial Activities
- Application Summary : The compound is used in the synthesis of sulfonamide compounds, which have been evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
- Methods of Application : The compound is synthesized and its antibacterial properties are studied using molecular docking research .
- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL .
3. Synthesis of 2-(3-acylphenyl)amino-4-phenylthiazoles
- Application Summary : The compound is used in the synthesis of 2-(3-acylphenyl)amino-4-phenylthiazoles .
- Methods of Application : The compound is synthesized from 1-(3-acetylphenyl)thiourea and 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating .
- Results : The newly synthesized compounds were characterized by IR, 1H NMR, MS spectrometry .
4. Synthesis of Isothiocyanates
- Application Summary : The compound is used in a new efficient method for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application : The reaction was carried out under the protection of nitrogen and mild condition with dimethylbenzene as solvent .
- Results : The yields of some products could be more than 90% .
5. Manufacture of Methamphetamine
- Application Summary : Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula . This substance is used in the manufacture of methamphetamine .
- Methods of Application : The compound is synthesized from amines and thiophosgene .
- Results : Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans .
6. Synthesis of 3-acetyl-1,3,4-oxadiazoline Hybrid Molecules
- Application Summary : The compound is used in the synthesis of 3-acetyl-1,3,4-oxadiazoline hybrid molecules .
- Methods of Application : The compound is synthesized using a condensation between acyclonucleosides and substituted phenylhydrazone .
- Results : All intermediates and final products were screened against Leishmania donovani, a Protozoan parasite and against three viruses SARS-CoV-2, HCMV and VZV .
4. Synthesis of Isothiocyanates
- Application Summary : The compound is used in a new efficient method for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application : The reaction was carried out under the protection of nitrogen and mild condition with dimethylbenzene as solvent .
- Results : The yields of some products could be more than 90% .
5. Manufacture of Methamphetamine
- Application Summary : Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula . This substance is used in the manufacture of methamphetamine .
- Methods of Application : The compound is synthesized from amines and thiophosgene .
- Results : Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans .
6. Synthesis of 3-acetyl-1,3,4-oxadiazoline Hybrid Molecules
- Application Summary : The compound is used in the synthesis of 3-acetyl-1,3,4-oxadiazoline hybrid molecules .
- Methods of Application : The compound is synthesized using a condensation between acyclonucleosides and substituted phenylhydrazone .
- Results : All intermediates and final products were screened against Leishmania donovani, a Protozoan parasite and against three viruses SARS-CoV-2, HCMV and VZV .
properties
IUPAC Name |
(3-acetylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCFGIAOBBZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370650 |
Source


|
| Record name | 3-Acetylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-2-thiourea | |
CAS RN |
86801-04-9 |
Source


|
| Record name | 3-Acetylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86801-04-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

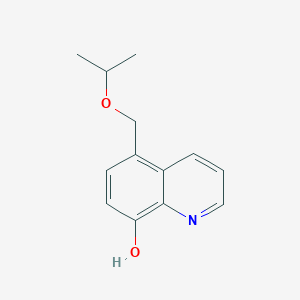
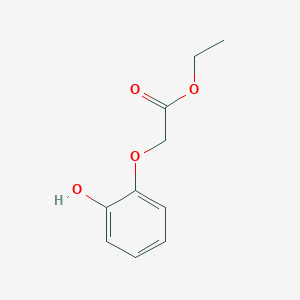
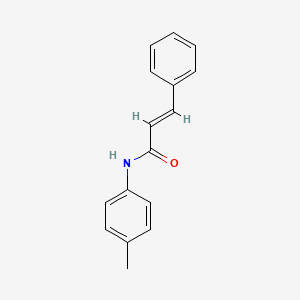
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)
